L-Thymidine

Overview

Description

L-Thymidine is a nucleoside, which is a building block of DNA and RNA. It is an essential component of genetic material, and it is used in a variety of scientific research applications. It is a naturally occurring compound and is commonly used in laboratory experiments to study the biochemical and physiological effects of nucleic acids. In

Scientific Research Applications

Cell Proliferation Studies : L-Thymidine, particularly in its tritiated form ([3H]Thymidine), is commonly used in studying cell proliferation kinetics. It is a selective precursor to DNA and gets incorporated almost exclusively into the DNA of cells preparing to divide. This makes it a valuable tool for tracking cell division and growth in various biological contexts (Hellman & Ullberg, 1986).

Investigation of Bacterial Production : In aquatic environments, radioactively labeled thymidine has been used to measure bacterial production. This application, however, involves careful consideration of thymidine catabolism and its impact on the accuracy of bacterial production estimates (Carman, Dobbs, & Guckert, 1988).

Histogenesis Research : Labeled thymidine has been instrumental in the study of histogenesis, particularly in the mammalian brain. Autoradiography with tritiated thymidine allows the tracking of cell origin, migration, and fate in developing tissues (Angevine & Sidman, 1961).

DNA Synthesis and Repair Studies : Tritium-labeled thymidine is used to investigate DNA synthesis and repair mechanisms. Its incorporation into DNA under various conditions can reveal insights about the biological effects of radionuclides and the process of DNA repair in cells (Scheuermann & Taegder, 1968).

Cancer Research : this compound's role in cancer treatment, especially as a biochemical modulator in combination with other agents, has been extensively studied. Although it lacks antitumor activity on its own, it is significant in the modulation of standard agents like 5-fluorouracil and methotrexate (O'dwyer, King, Hoth, & Leyland-Jones, 1987).

Assessment of Cell Production and Migration : Tritium-labeled thymidine is also used to study cellular DNA synthesis and cell migration in various tissues, such as the epithelial layer of the cornea and lens of the eye (Hanna & O'brien, 1960).

Potential Pitfalls in Proliferation Measurements : It is important to be aware of the pitfalls and artifacts associated with using [3H]thymidine in cell proliferation measurements, especially when studying inhibitors of cell proliferation (Maurer, 1981).

Mechanism of Action

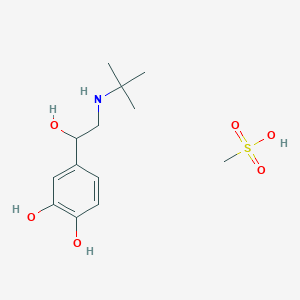

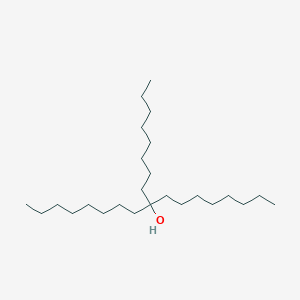

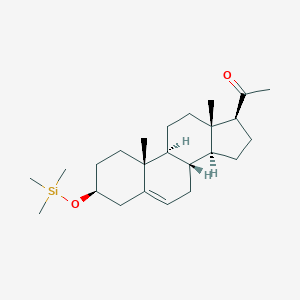

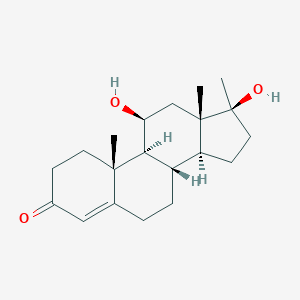

L-Thymidine, also known as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, is a pyrimidine deoxynucleoside . It plays a crucial role in various biological processes, including DNA synthesis, cellular proliferation, and cell synchronization .

Target of Action

The primary targets of this compound include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2 . These enzymes are involved in the DNA salvage pathway, which is crucial for DNA synthesis and repair .

Mode of Action

This compound is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It acts as a substrate for its target enzymes, facilitating the conversion of thymidine to its monophosphate form (dTMP) within the cytosol . This conversion is a key step in the DNA salvage pathway, which regenerates thymidine for DNA synthesis and repair .

Biochemical Pathways

This compound is involved in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell . This pathway is essential for the formation of nucleotides outside of the S phase, making it vital for the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .

Pharmacokinetics

Understanding these properties is crucial as they play a significant role in the drug discovery process and chemical safety assessment .

Result of Action

The action of this compound results in the synchronization of cells in the S phase . This synchronization is crucial in cell biology and has potential applications in various fields, including cancer treatment and disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental diversity might influence the synthesis of post-replicatively hypermodified thymidine .

Safety and Hazards

Future Directions

Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length . This discovery advances our understanding of cellular metabolic pathways required for genomic integrity and suggests potential therapeutic applications in patients with fatal degenerative diseases .

Biochemical Analysis

Biochemical Properties

L-Thymidine interacts with several enzymes and proteins within the cell. It is a substrate for thymidine kinase, an enzyme that phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis . The interaction between this compound and these biomolecules is crucial for DNA replication and repair .

Cellular Effects

This compound influences various types of cells and cellular processes. It is essential for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the incorporation of this compound into DNA can influence the expression of certain genes, thereby affecting cellular function .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into DNA during replication. It binds to adenine, forming a base pair that is essential for the structure and function of DNA . This binding interaction influences gene expression and can lead to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can degrade over time, especially under harsh conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, such as inhibition of DNA synthesis .

Metabolic Pathways

This compound is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This pathway is crucial for DNA synthesis and repair .

Transport and Distribution

This compound is transported within cells and tissues through various transporters. It can also bind to proteins, affecting its localization or accumulation within the cell .

Subcellular Localization

This compound is primarily located in the nucleus of the cell, where it is incorporated into DNA . Its activity and function can be affected by various factors, including targeting signals or post-translational modifications .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Thymidine involves several steps starting from commercially available starting materials. The design of the synthesis pathway involves protecting and activating functional groups in order to achieve the desired product. The key steps in the synthesis pathway include the protection of the 5'-OH group, activation of the 3'-OH group, and coupling of the protected nucleoside intermediate with thymine.", "Starting Materials": [ "2'-Deoxyribose", "Thymine", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Tetrazole", "Pyridine", "Trifluoroacetic acid (TFA)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Protection of 5'-OH group with Boc2O in the presence of TEA in THF", "Step 2: Deprotection of 3'-OH group with TFA in DCM", "Step 3: Activation of 3'-OH group with tetrazole in DMF", "Step 4: Coupling of the protected nucleoside intermediate with thymine in the presence of DIPEA in DMF", "Step 5: Deprotection of the Boc group with TFA in DCM", "Step 6: Neutralization of the TFA with NaHCO3", "Step 7: Purification of the product by column chromatography" ] } | |

CAS RN |

16053-52-4 |

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |

InChI Key |

IQFYYKKMVGJFEH-BWZBUEFSSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Other CAS RN |

50-89-5 3424-98-4 |

Pictograms |

Irritant |

synonyms |

1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine 1-(2'-deoxy-beta-threopentofuranosyl)thymine 1-DPFT |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Unlike natural D-thymidine, L-thymidine is not recognized by human cytosolic TK but can be phosphorylated by viral TK, such as those from herpes simplex virus (HSV) and suid pseudorabies virus (PRV). [, ] This difference in substrate specificity arises from the viral TK's lack of stereospecificity for D- and L-β-nucleosides. []

A: this compound phosphorylation by viral TK leads to the formation of this compound monophosphate (L-dTMP), which can be further phosphorylated to di- and triphosphate forms by cellular kinases. [] this compound triphosphate (L-dTTP) can then inhibit viral DNA polymerases and some human DNA polymerases, interfering with viral replication. [, ]

A: this compound exhibits potent and specific inhibitory activity against HBV replication. [, , ] After being phosphorylated to L-dTTP, it likely acts as a chain terminator during HBV DNA synthesis, ultimately blocking viral replication.

ANone: The molecular formula of this compound is C10H14N2O5, and its molecular weight is 242.23 g/mol.

A: The L-configuration is crucial for the potent antiviral activity of this compound and its derivatives against HBV. L-enantiomers demonstrate significantly higher potency compared to their D-counterparts. For instance, β-L-2′,3′-dideoxy-5-fluorocytidine (β-L-FddC) is about 1000 times more potent against HBV than its D-enantiomer, β-D-FddC. [] Similarly, β-L-2′,3′-dideoxycytidine (β-L-ddC) exhibits 280 times higher potency than its D-enantiomer, ddC. [] This difference highlights the importance of stereochemistry in designing effective anti-HBV agents.

A: The 3′-OH group of β-L-2′-deoxyribose in this compound is critical for its specific anti-HBV activity. [] Modifications at this position could potentially alter its antiviral activity and selectivity.

A: this compound undergoes extensive phosphorylation in HepG2 cells and primary human hepatocytes. [, ] The primary metabolite is this compound triphosphate (L-dTTP), but a choline derivative of this compound diphosphate (L-dCDP) has also been detected. [, ]

A: L-dTTP, L-dCTP, and L-dUTP exhibit intracellular half-lives of at least 15 hours. Notably, the intracellular concentrations of these metabolites remain above their respective 50% inhibitory concentrations for the woodchuck hepatitis virus DNA polymerase for a minimum of 24 hours following drug removal from cell cultures. [, ]

A: this compound demonstrates potent anti-HBV activity in vitro, with a 50% effective concentration (EC50) ranging from 0.19 to 0.24 μM in 2.2.15 cells. [, ]

A: Yes, this compound has been studied in the woodchuck model of chronic HBV infection. It was found to significantly reduce viral load (by as much as 10^8 genome equivalents/mL of serum) without any observed drug-related toxicity. []

A: β-L-FddC exhibits potent activity against both HIV-1 and HBV in vitro. [] Its EC50 against HIV-1 is 0.5 μM, which is 3 and 4 times more potent than ddC and β-D-FddC, respectively. [] β-L-FddC and β-L-ddC demonstrate equal potency against HBV in vitro, with an EC50 of 0.01 μM. []

A: While the provided research papers do not mention specific clinical trials for this compound in HBV infection, they suggest that it is a promising candidate for further development as an anti-HBV agent. [, ]

A: FLT-PET has shown promise in monitoring tumor response to therapy, particularly in gliomas, soft tissue sarcomas, and pancreatic cancer. [, , , , , ] It can differentiate between low-grade and high-grade tumors and its uptake correlates with proliferation markers like Ki-67. [, ]

A: While FLT-PET appears promising, its uptake can be influenced by factors other than proliferation, such as inflammation. For instance, a study in a lymphoma model showed a temporary rise in FLT uptake after mTOR inhibition, highlighting the need to consider drug-specific responses when interpreting FLT-PET results. []

A: Research indicates that a redox chemical delivery system (CDS) based on Bodor's strategy, involving linking this compound to lipophilic carriers, could enhance its penetration across the blood-brain barrier. [] This approach holds promise for targeting brain tumors with this compound-based tracers.

A: Studies in preclinical models suggest that 18F-FLT PET could potentially serve as an early and robust predictive marker for treatment efficacy, especially in glioblastoma. [] Early changes in FLT uptake correlated with treatment response and survival in these models. []

ANone: Researchers utilize a range of tools to study this compound, including:

- Cell lines: Human cell lines like HepG2 and primary human hepatocytes are used to investigate this compound metabolism and activity. [, ]

- Animal models: The woodchuck model of chronic HBV infection provides insights into the in vivo efficacy and toxicity of this compound. [] Murine models are also employed to study this compound's effects in cancer. [, , ]

- Imaging techniques: PET imaging with 18F-FLT plays a crucial role in visualizing and quantifying this compound uptake in various tissues and tumors. [, , , , , , , , , , , , ]

- Molecular biology techniques: Assays for DNA polymerase activity, cell cycle analysis, and immunohistochemistry are crucial for understanding the mechanisms of action and downstream effects of this compound. [, , , , , , ]

ANone: this compound research benefits from collaborations between:

- Medicinal Chemistry & Organic Synthesis: Developing new this compound analogs with improved potency, selectivity, and pharmacological properties requires expertise in synthetic organic chemistry and medicinal chemistry. [, , , , ]

- Pharmacology & Molecular Biology: Understanding the mechanisms of action, intracellular metabolism, and resistance mechanisms of this compound relies on expertise in pharmacology and molecular biology. [, , , , , , , ]

- Radiochemistry & Imaging: The development and application of 18F-FLT PET imaging necessitate collaboration between radiochemists and imaging specialists to visualize and quantify this compound uptake in vivo. [, , , , , , , , , , , , ]

- Oncology & Virology: Investigating this compound's potential as an antitumor and antiviral agent requires collaboration between oncologists and virologists to design and conduct preclinical and clinical studies. [, , , , , , , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)